molecular formula C20H24N6O B12242370 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine

Cat. No.: B12242370
M. Wt: 364.4 g/mol
InChI Key: CVJIXHPUWZHXOK-UHFFFAOYSA-N
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Description

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth and proliferation .

Preparation Methods

The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the piperidine moiety. The final step involves the attachment of the pyrimidine ring. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine involves the inhibition of the mTOR pathway. This pathway is critical for cell growth, proliferation, and survival. By inhibiting mTOR, the compound can induce cell cycle arrest and reduce the phosphorylation of key proteins involved in cell signaling, such as AKT and S6 .

Comparison with Similar Compounds

Similar compounds to 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine include other imidazo[1,2-b]pyridazine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities. For example, compounds like A17 and A18 have shown significant mTOR inhibitory activity and anti-proliferative effects against cancer cell lines . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties .

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

2-cyclopropyl-6-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C20H24N6O/c1-14-10-21-20(22-11-14)25-8-6-15(7-9-25)13-27-19-5-4-18-23-17(16-2-3-16)12-26(18)24-19/h4-5,10-12,15-16H,2-3,6-9,13H2,1H3

InChI Key

CVJIXHPUWZHXOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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